(2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid
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Overview
Description
(2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an acetamido group and a trifluorophenyl group attached to a propanoic acid backbone. The trifluorophenyl group imparts unique chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and ®-2-aminopropanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3,4,5-trifluorobenzaldehyde with ®-2-aminopropanoic acid under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the acetamido group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated derivatives of the trifluorophenyl group.
Scientific Research Applications
(2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The acetamido group may participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-2-phenylpropanoic acid: Lacks the trifluoromethyl groups, resulting in different chemical properties.
(2R)-2-acetamido-2-(4-fluorophenyl)propanoic acid: Contains a single fluorine atom, leading to variations in reactivity and biological activity.
Uniqueness
The presence of three fluorine atoms in the trifluorophenyl group of (2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid imparts unique electronic and steric effects, distinguishing it from other similar compounds. These effects can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(2R)-2-acetamido-2-(3,4,5-trifluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-5(16)15-11(2,10(17)18)6-3-7(12)9(14)8(13)4-6/h3-4H,1-2H3,(H,15,16)(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTGUPLHMZSGLF-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@](C)(C1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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